(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
Description
This compound is a propenamide derivative featuring a cyano group at the C2 position, a 2-chloro-4-nitrophenyl amide moiety, and a substituted diaryl ether system. The (Z)-stereochemistry of the propenamide double bond is critical for its spatial orientation, influencing interactions with biological targets. Key structural elements include:
- Nitro group at the 4-position of the phenyl ring (electron-withdrawing, enhancing electrophilicity).
- Cyanopropenamide backbone, which may enhance binding affinity through hydrogen bonding or dipole interactions .
Properties
IUPAC Name |
(Z)-N-(2-chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O5/c1-33-22-7-3-5-16(23(22)34-14-15-4-2-6-18(25)10-15)11-17(13-27)24(30)28-21-9-8-19(29(31)32)12-20(21)26/h2-12H,14H2,1H3,(H,28,30)/b17-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVZRVLCCNTQBT-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Chlorination of the aromatic ring.
Etherification: Formation of the methoxy group through a nucleophilic substitution reaction.
Formation of the Enamide: This step involves the reaction of the intermediate compounds to form the final enamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyano groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amino derivatives of the original compound.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of nitro and cyano groups suggests it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and materials with specific properties. Its unique structure allows for modifications that can tailor its properties for various applications.
Mechanism of Action
The mechanism of action of (Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and cyano groups can participate in electron transfer reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
XCT790: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- Structural Similarities: Cyano-propenamide core. Substituted diaryl ether (3-methoxy, 4-aryloxy groups).
- Key Differences :
- Terminal amide group: XCT790 features a thiadiazole ring with trifluoromethyl substituents, while the query compound has a 2-chloro-4-nitrophenyl group.
- Additional trifluoromethyl groups in XCT790 enhance metabolic stability but may increase toxicity.
- Biological Relevance: XCT790 is a known inverse agonist of estrogen-related receptor α (ERRα), targeting G protein-coupled receptors (GPCRs) .
N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Structural Similarities: Cyano-propenamide backbone. Chlorophenyl substituents.
- Key Differences :
- Lacks the nitro and methoxy groups present in the query compound.
- Simpler substitution pattern may reduce steric hindrance.
Thiazolidine-2,4-dione Derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide)
- Structural Similarities :
- Chlorophenyl and methoxy groups.
- Key Differences :
- Thiazolidine-2,4-dione core instead of propenamide.
- Acetamide linker vs. propenamide double bond.
- Biological Activity: Inhibits iNOS expression in RAW 264.7 macrophages (IC50 = 45.6 µM) . The propenamide scaffold in the query compound may offer improved rigidity and binding kinetics compared to the flexible thiazolidine derivatives.
Data Table: Structural and Functional Comparison
Research Findings and Implications
This contrasts with XCT790’s trifluoromethyl groups, which prioritize hydrophobic interactions . The Z-configuration of the propenamide double bond likely imposes a planar geometry, optimizing interactions with flat binding pockets (e.g., enzyme active sites).
Comparative Potency: Thiazolidine derivatives exhibit moderate iNOS inhibition (IC50 ~45 µM), while the query compound’s propenamide scaffold could offer superior potency due to increased rigidity and electronic effects . XCT790’s thiadiazole moiety demonstrates the importance of heterocyclic termini in GPCR targeting, suggesting that the query compound’s nitro-phenyl group may redirect activity toward nitroreductases or oxidative stress pathways .
Synthetic Considerations :
- The synthesis of analogous compounds (e.g., ) highlights the feasibility of modifying the aryl ether and terminal amide groups to tune solubility and bioavailability .
Biological Activity
(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound with a molecular formula of C24H17Cl2N3O5 and a molecular weight of 498.32 g/mol. Its structural features, including multiple aromatic rings and various functional groups such as chloro, nitro, and methoxy, suggest potential biological activities that warrant investigation in medicinal chemistry.
Chemical Structure and Properties
The compound's unique structure is characterized by:
- Chloro and Nitro Groups : These groups are known to enhance biological activity by interacting with various targets.
- Cyanopropene Moiety : This suggests possible reactivity that could lead to diverse biological interactions.
Similar Compounds and Their Activities
To contextualize the potential activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Nitrophenol | Nitro group on phenol | Antiseptic, precursor in dye synthesis |
| 3-Chlorophenol | Chlorine substituent on phenol | Antimicrobial properties |
| N-(4-Hydroxyphenyl)acetamide | Acetamide linked to phenolic structure | Analgesic properties |
The structural complexity of this compound may enhance its selectivity and potency against specific biological targets compared to simpler analogs.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. Interaction studies focusing on its biological mechanisms would be crucial for determining its feasibility for clinical applications. These studies may include:
- In vitro assays to evaluate cytotoxicity and efficacy against various cell lines.
- In vivo studies to assess pharmacokinetics and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves sequential substitution, reduction, and condensation reactions. Key steps include:
- Substitution : Reacting 3-chloro-4-fluoronitrobenzene with substituted benzyl alcohols (e.g., 3-chlorophenylmethoxy derivatives) under alkaline conditions to form intermediates .
- Reduction : Nitro-group reduction using iron powder under acidic conditions to generate aniline derivatives. Alternative reducing agents (e.g., catalytic hydrogenation) may improve yield but require safety protocols .
- Condensation : Reacting the aniline intermediate with cyanoacetic acid using condensing agents (e.g., DCC or EDC). Solvent choice (ethanol, DMSO) and temperature (60–80°C) significantly affect purity .
- Optimization : Use Design of Experiments (DoE) to vary parameters like pH, solvent polarity, and catalyst loading. Monitor progress via HPLC and TLC .
Q. How is the compound characterized to confirm its structure and purity?
- Answer : Essential analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy, chloro, nitro groups) and stereochemistry (Z-configuration). Key signals: aromatic protons (δ 6.5–8.5 ppm), cyano group (δ ~110 ppm in C) .
- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Answer : Prioritize target-agnostic assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. The nitro and cyano groups suggest potential electron-deficient binding pockets .
- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins (e.g., BSA for preliminary affinity assessment) .
Advanced Research Questions
Q. How can contradictory data on reaction yields in different synthesis protocols be resolved?
- Answer : Contradictions often arise from:
- Reduction Step Efficiency : Iron powder under acidic conditions (yield ~70%) vs. catalytic hydrogenation (higher yields but safety risks) . Validate via side-product analysis (e.g., LC-MS to detect nitroso intermediates).
- Solvent Effects : Polar aprotic solvents (DMSO) may stabilize intermediates but increase side reactions. Compare kinetics via in-situ FTIR monitoring .
- Statistical Analysis : Apply ANOVA to identify significant variables across protocols. Replicate experiments under controlled conditions (e.g., inert atmosphere) .
Q. What computational strategies are effective in predicting the compound’s mechanism of action?
- Answer : Combine:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or G-protein-coupled receptors. Focus on the enamide and nitrophenyl motifs as pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds with active-site residues (e.g., Asp, Lys) .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy) on bioactivity using descriptors like Hammett constants .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Answer : Key considerations:
- Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) improve scalability vs. homogeneous alternatives. Monitor Z/E isomer ratios via chiral HPLC .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for condensation steps, reducing side products .
- Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy to track stereochemistry during scale-up .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies, and how should this be addressed?
- Answer : Variations arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and characterize via X-ray diffraction .
- Impurity Profiles : Compare DSC thermograms of batches with >98% purity (HPLC) vs. lower-purity samples. Purity <95% can depress melting points by 5–10°C .
- Standardization : Adopt ASTM E794-06 for consistent measurement conditions (heating rate: 1°C/min) .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|---|
| Substitution | 3-Chloro-4-fluoronitrobenzene, KOH, DMSO, 80°C | 85 | 92 | |
| Reduction | Fe powder, HCl, 60°C | 70 | 88 | |
| Condensation | Cyanoacetic acid, EDC, CH₃CN, RT | 78 | 95 |
Table 2 : Spectral Data for Structural Confirmation
| Technique | Key Peaks | Interpretation |
|---|---|---|
| H NMR (400 MHz, DMSO-d6) | δ 8.2 (d, J=8 Hz, 1H, Ar-H), δ 6.9 (s, 1H, OCH₃) | Nitrophenyl and methoxy groups |
| IR (KBr) | 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (amide C=O) | Cyano and amide bonds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
